N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide
Description
N-[4-(2,2-Diphenylpropanamido)phenyl]furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-[4-(2,2-Diphenylpropanamido)phenyl]furan-2-carboxamide includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a diphenylpropanamido group, which contributes to its unique chemical properties.
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-(2,2-diphenylpropanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c1-26(19-9-4-2-5-10-19,20-11-6-3-7-12-20)25(30)28-22-16-14-21(15-17-22)27-24(29)23-13-8-18-31-23/h2-18H,1H3,(H,27,29)(H,28,30) |
InChI Key |
KVSZDFKQQKMTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(2,2-Diphenylpropanamido)phenyl]furan-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with the appropriate amine to form the final product. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(2,2-Diphenylpropanamido)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, due to its ability to inhibit specific molecular targets involved in these diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(2,2-Diphenylpropanamido)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating the p53 pathway and inhibiting cell cycle progression. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[4-(2,2-Diphenylpropanamido)phenyl]furan-2-carboxamide can be compared to other furan derivatives, such as:
Furanylfentanyl: A synthetic opioid with a furan ring, known for its potent analgesic effects.
Furan-2-carboxylic acid: A simpler furan derivative used as a starting material in various syntheses.
N-(4-Methoxystyryl)phenyl furan-2-carboxamide: A resveratrol analogue with potential anticancer activity. The uniqueness of N-[4-(2,2-Diphenylpropanamido)phenyl]furan-2-carboxamide lies in its specific structural features and the resulting biological activities, which may differ significantly from those of other furan derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
